molecular formula C10H24NO3PS B1196955 Amiton CAS No. 78-53-5

Amiton

Cat. No.: B1196955
CAS No.: 78-53-5
M. Wt: 269.34 g/mol
InChI Key: PJISLFCKHOHLLP-UHFFFAOYSA-N
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Description

Deep Site and Docking Pose (DSDP) is a compound used in molecular docking, a crucial step in drug discovery. It is designed to predict the binding site of proteins and provide an accurate searching space and initial positions for further conformational sampling .

Preparation Methods

Properties

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase ... . /Organophosphorus pesticides/

CAS No.

78-53-5

Molecular Formula

C10H24NO3PS

Molecular Weight

269.34 g/mol

IUPAC Name

2-diethoxyphosphorylsulfanyl-N,N-diethylethanamine

InChI

InChI=1S/C10H24NO3PS/c1-5-11(6-2)9-10-16-15(12,13-7-3)14-8-4/h5-10H2,1-4H3

InChI Key

PJISLFCKHOHLLP-UHFFFAOYSA-N

SMILES

CCN(CC)CCSP(=O)(OCC)OCC

Canonical SMILES

CCN(CC)CCSP(=O)(OCC)OCC

boiling_point

230 °F at 0.2 mmHg (EPA, 1998)
110 °C at 0.2 mm Hg
Bp: 76 °C at 0.01 mm Hg

Color/Form

Colorless liquid

melting_point

Crystals from isopropanol + ether;  Mp: 98-99 °C /Amiton acid oxalate, (amiton hydrogen oxalate)/

78-53-5

physical_description

Amiton is a liquid. Used as an acaricide and insecticide. (EPA, 1998)
Colorless liquid;  [HSDB]

Related CAS

3734-97-2 (oxalate[1:1])

solubility

Highly soluble in water and most organic solvents

Synonyms

amiton
amiton oxalate (1:1)
O,O-diethyl S-(diethylaminoethyl) phosphorothiolate

vapor_pressure

0.01 mm Hg @ 80 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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